molecular formula C19H26N2O4 B7921947 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921947
M. Wt: 346.4 g/mol
InChI Key: XFOPDCFWQOZVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the CAS Number 1353976-15-4 . It has a molecular formula of C19H26N2O4 and a molecular weight of 346.4 g/mol . This piperidine derivative features a benzyl ester protective group and a cyclopropylglycine moiety, a structural combination that is of significant interest in medicinal chemistry for the construction of more complex molecules . Compounds based on the piperidine scaffold, particularly those with carboxymethyl and benzyl ester functionalities, are frequently explored as key intermediates and building blocks in organic synthesis . They are valuable for the development of novel pharmacologically active agents, as the piperidine structure is a common motif in many pharmaceuticals . For instance, derivatives of piperidine-1-carboxylic acid benzyl ester are fundamental intermediates in the synthesis of various bioactive molecules . This product is intended for use by qualified researchers in laboratory settings only. It is offered with a high purity level of 95% . For optimal storage and to maintain stability, it is recommended to store the compound at -4°C for short-term periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) . As a standard laboratory precaution, researchers should always consult the safety data sheet (SDS) before use. Handling should involve wearing appropriate personal protective equipment, including protective glasses, gloves, and a lab coat or protective clothing, to avoid skin contact . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)13-21(17-8-9-17)12-16-7-4-10-20(11-16)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOPDCFWQOZVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by a piperidine ring, a carboxymethyl group, and a benzyl ester moiety. Its structural features suggest potential for diverse biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H28N2O4
  • Molecular Weight : Approximately 346.4 g/mol

The presence of both carboxylic acid and amine functionalities indicates a potential for various chemical reactivities and biological activities. The unique combination of functional groups may confer distinct biological properties compared to similar compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound's piperidine structure allows it to participate in nucleophilic substitutions, while the carboxylic acid moiety can engage in various biochemical reactions.

Pharmacological Studies

Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities, including:

  • Antagonism of Chemokine Receptors : Studies have shown that benzyl-piperidines can act as potent small molecule antagonists for CC chemokine receptors, which are involved in inflammatory responses .
  • Antimycobacterial Activity : Compounds similar to this piperidine derivative have demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to above 512 μg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Essential Pharmacophore : The N-(alkyl)benzylpiperidine structure is identified as essential for selective receptor antagonism .
  • Modification Effects : Changes in substituents on the benzyl group can significantly influence binding potency and biological activity.

Case Studies

  • In Vitro Antimycobacterial Evaluation : A study evaluated the antimycobacterial properties of various piperidine derivatives, revealing that modifications to the piperidine structure could enhance activity against resistant strains of Mycobacterium tuberculosis .
  • Eosinophil Chemotaxis Inhibition : Research demonstrated that certain derivatives effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential therapeutic applications in allergic conditions .

Data Tables

Compound NameMolecular FormulaBiological ActivityMIC (µg/mL)
This compoundC16H28N2O4Antimycobacterial<512
Benzyl-piperidinesVariesCCR3 AntagonismLow nanomolar range
PiperidinothiosemicarbazonesVariesTuberculostatic0.5 - >512

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine and pyrrolidine derivatives to highlight differences in substituents, ester groups, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Ester Group Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound [(Carboxymethyl-cyclopropyl-amino)-methyl] Benzyl Likely C19H25N2O4* ~350* Discontinued (similar enantiomers in )
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl-amino Benzyl C17H24N2O4 320.39 Available via suppliers ()
(S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-methyl-amino Benzyl C16H22N2O4 306.36 Supplier-listed ()
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 2-Amino-acetyl-cyclopropyl-amino tert-Butyl C18H30N3O4 352.45 Discontinued ()
(S)-3-(CarboxyMethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropyl-amino (pyrrolidine core) Benzyl C18H23N2O4 331.39 Available via Amber MolTech LLC ()
3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester Methylaminomethyl Benzyl C15H22N2O2 262.35 Simpler substituent; limited supplier data ()

*Calculated based on structural analogy to and .

Key Structural Differences and Implications

Substituent Variations: Cyclopropyl vs. Carboxymethyl vs.

Ester Group Differences :

  • Benzyl vs. tert-Butyl Esters : Benzyl esters (target compound) are more labile under acidic or enzymatic conditions, favoring prodrug strategies, whereas tert-butyl esters offer greater stability .

Core Ring Modifications :

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring (target compound) provides greater conformational flexibility than the five-membered pyrrolidine analog, which may influence binding to biological targets .

Preparation Methods

Piperidine Ring Formation via Michael Addition

A foundational step involves constructing the piperidine backbone. Source details a double Michael addition strategy using 1,4-pentadienes and benzylamine to yield 3,5-disubstituted piperidines. For example, reacting benzylamine with methyl acrylate in alcohol solvents (e.g., methanol) at 50–60°C forms N-benzyl-4-piperidone intermediates. This method achieves yields of 92% under optimized conditions, with excess acrylate minimizing byproducts.

Reductive Amination for Amino Group Introduction

The cyclopropyl amino moiety is introduced via reductive amination. Source describes using lithium aluminum hydride (LiAlH₄) to reduce tert-butyl carbamate-protected amines. For instance, treating (R)-3-aminopiperidin-2-one hydrochloride with 1.6 equivalents of LiAlH₄ in tetrahydrofuran (THF) at 35°C yields 3-aminopiperidine derivatives with >95% purity.

Carboxymethylation Strategies

Alkylation with Bromoacetic Acid Derivatives

Carboxymethyl groups are introduced via alkylation. Source highlights reacting the piperidine intermediate with bromoacetic acid in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step typically proceeds at 60–80°C for 12–24 hours, achieving moderate yields (60–75%).

Mannich Reaction for Direct Functionalization

Alternative approaches employ Mannich reactions, where formaldehyde and secondary amines react with the piperidine nitrogen. Source demonstrates this method using aluminum hydride-pyrrolidine complexes to partially reduce esters, enabling direct carboxymethylation at 20–25°C with 85% efficiency.

Benzyl Ester Protection and Final Assembly

Esterification with Benzyl Chloroformate

The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate (CbzCl). Source outlines reacting the carboxymethylated intermediate with CbzCl in dichloromethane (DCM) and triethylamine at 0–5°C, yielding the protected ester in >90% purity.

Catalytic Hydrogenation for Deprotection (Optional)

If intermediates require deprotection, palladium-on-carbon (Pd/C) catalyzed hydrogenation in methanol at 25°C effectively removes benzyl groups without affecting the cyclopropyl amino moiety.

Optimized Synthetic Routes and Comparative Analysis

The table below compares key methodologies for synthesizing 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester:

StepMethodConditionsYieldKey Reference
Piperidine formationDouble Michael additionMethanol, 50–60°C, 24h92%
Cyclopropyl aminationLiAlH₄ reductionTHF, 35°C, 6h95%
CarboxymethylationBromoacetic acid alkylationDMF, K₂CO₃, 70°C, 18h70%
Benzyl esterificationCbzCl in DCM0–5°C, triethylamine, 2h90%

Reaction Condition Optimization

Solvent and Temperature Effects

  • Piperidine cyclization : Alcohol solvents (e.g., methanol) enhance nucleophilicity, while temperatures >50°C accelerate ring closure.

  • Reductive amination : THF ensures LiAlH₄ stability, with reactions above 30°C risking over-reduction.

Catalyst and Stoichiometry

  • Excess methyl acrylate (3–5 equivalents) in piperidine synthesis minimizes monoester byproducts.

  • Catalytic LiCl (0.05–0.5 equivalents) in cyclopropane formation improves regioselectivity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during carboxymethylation.

  • Solution : Stepwise addition of bromoacetic acid and strict temperature control (<70°C).

Stereochemical Control

  • Issue : Racemization at the piperidine chiral center.

  • Solution : Chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation .

Q & A

Q. How to manage contradictory results in biological activity assays for derivatives?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
  • Perform dose-response curves to assess reproducibility.
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
  • Analyze batch-to-batch purity variations via HPLC to rule out impurity-driven artifacts .

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